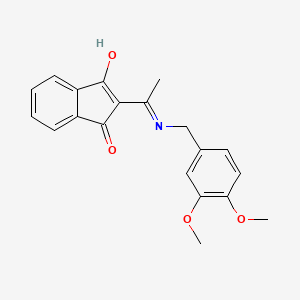

2-((((3,4-Dimethoxyphenyl)methyl)amino)ethylidene)indane-1,3-dione

Description

2-((((3,4-Dimethoxyphenyl)methyl)amino)ethylidene)indane-1,3-dione is a synthetic derivative of indane-1,3-dione, a bicyclic diketone scaffold with broad applications in medicinal chemistry and materials science. Its structure comprises an indane-1,3-dione core functionalized with a 3,4-dimethoxyphenylmethylaminoethylidene substituent at the 2-position. This modification introduces both electron-donating methoxy groups and a secondary amine linker, which may enhance biological activity or alter physicochemical properties compared to simpler indane-1,3-dione derivatives .

Indane-1,3-dione derivatives are renowned for their versatility in forming conjugated systems via Knoevenagel condensation, enabling applications in biosensing, photopolymerization, and drug design .

Properties

IUPAC Name |

2-[N-[(3,4-dimethoxyphenyl)methyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-12(18-19(22)14-6-4-5-7-15(14)20(18)23)21-11-13-8-9-16(24-2)17(10-13)25-3/h4-10,22H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUCRULQKYKHNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC(=C(C=C1)OC)OC)C2=C(C3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((3,4-Dimethoxyphenyl)methyl)amino)ethylidene)indane-1,3-dione typically involves multiple steps. One common method starts with the preparation of indane-1,3-dione, which is then subjected to a series of reactions to introduce the 3,4-dimethoxyphenyl and aminoethylidene groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

2-((((3,4-Dimethoxyphenyl)methyl)amino)ethylidene)indane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

2-((((3,4-Dimethoxyphenyl)methyl)amino)ethylidene)indane-1,3-dione has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 2-((((3,4-Dimethoxyphenyl)methyl)amino)ethylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table compares 2-((((3,4-Dimethoxyphenyl)methyl)amino)ethylidene)indane-1,3-dione with structurally related compounds, emphasizing substituent effects on bioactivity:

Key Findings and Trends

Electron-Donating Substituents : The 3,4-dimethoxyphenyl group in the target compound mirrors verapamil’s substituents, which enhance binding to calcium channels . However, the indane-1,3-dione core may shift activity toward anticoagulant or antifungal pathways, as seen in other 2-aryl derivatives .

Antifungal Activity : 2-(Aryl methylene)indane-1,3-diones with electron-withdrawing or bulky groups (e.g., 4-methylsulfanylphenyl) exhibit superior antifungal activity against C. albicans compared to unsubstituted analogs . The target compound’s methoxy groups could modulate lipophilicity and membrane penetration.

Neuroactivity: Aminoindane derivatives like 5-methoxy-6-methyl-2-aminoindan show reduced neurotoxicity compared to MDMA, attributed to steric hindrance imparted by the indane scaffold . The target compound’s ethylidene linker and tertiary amine may similarly influence receptor selectivity.

Anticoagulant Potential: 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione prolongs prothrombin time comparably to anisindione, a known anticoagulant . The target compound’s lack of a sulfanyl group may reduce this effect, but its methoxy groups could enhance plasma protein binding.

Biological Activity

2-((((3,4-Dimethoxyphenyl)methyl)amino)ethylidene)indane-1,3-dione, also known as RAJI, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity based on various studies, including its pharmacological effects, toxicity assessments, and potential therapeutic applications.

- Molecular Formula : C20H19NO4

- Molecular Weight : 337.37 g/mol

- CAS Number : 1022446-77-0

Pharmacological Activity

Recent studies have highlighted the pharmacological potential of RAJI, particularly in the context of cancer research. The compound's unique structure allows it to interact with various biological targets.

Toxicological Studies

A comprehensive toxicological assessment was conducted using zebrafish and mice models to evaluate the safety profile of RAJI. Key findings from this study include:

- Zebrafish Model :

- No significant adverse effects were observed at low doses regarding survival, hatching rates, locomotor activity, and behavioral responses.

- Mice Model :

These findings suggest that RAJI is relatively safe at low concentrations but necessitates further investigation into its effects at higher doses.

Study 1: Toxicity Analysis in Model Organisms

In a study published in September 2024, researchers evaluated the toxicity of RAJI in both zebrafish and mice models. The results indicated no significant damage to the organisms at low doses, highlighting the compound's safety profile under controlled conditions .

Study 2: Structure-Activity Relationship (SAR)

A comparative analysis of similar compounds revealed that modifications in the functional groups significantly affect biological activity. The presence of the dimethoxyphenyl group in RAJI is hypothesized to enhance its interaction with biological targets, potentially increasing its efficacy as an anticancer agent.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Model Organism | Observations |

|---|---|---|---|

| RAJI | Anticancer Potential | Zebrafish | No adverse effects at low doses |

| Mice | No significant haematological abnormalities | ||

| Similar Compounds | Induction of apoptosis | Cancer Cell Lines | Effective in inducing cell death |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((((3,4-Dimethoxyphenyl)methyl)amino)ethylidene)indane-1,3-dione, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation between indane-1,3-dione and a substituted aniline derivative (e.g., 3,4-dimethoxybenzylamine) under reflux in a polar aprotic solvent (e.g., THF or DMF). Catalysts like NaH or KOtBu are used to deprotonate intermediates. Optimization involves adjusting stoichiometry, temperature (60–80°C), and reaction time (12–24 hrs) to maximize yield. Purification via recrystallization (e.g., CHCl₃/MeOH) or column chromatography is critical for isolating the Schiff base product .

- Key Parameters : Monitor reaction progress using TLC or HPLC. Yield improvements (~65–80%) are achievable by controlling moisture and oxygen levels.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the Schiff base structure (e.g., imine proton at δ 8.2–8.5 ppm, aromatic protons in the 6.5–7.5 ppm range).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 380.3).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves non-coplanar geometry and intramolecular hydrogen bonding (e.g., O–H⋯O interactions stabilizing the six-membered ring) .

- Table :

| Technique | Key Observations | Conditions |

|---|---|---|

| ¹H NMR | Imine proton (δ 8.3 ppm) | CDCl₃, 400 MHz |

| XRD | Dihedral angle: 173.94° between indane and methoxyphenyl | 298 K |

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

- Methodology :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases to assess binding affinity .

- Note : Solubility in DMSO/PBS must be validated before assays.

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence the compound’s reactivity in nucleophilic additions?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. The methoxy groups enhance electron density on the aromatic ring, directing reactivity toward the imine moiety.

- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants for reactions with nucleophiles (e.g., hydrazines) under varying pH .

- Contradiction : Conflicting reports on regioselectivity may arise from solvent polarity effects (e.g., THF vs. DMF) .

Q. What computational strategies are effective for modeling its interaction with biological targets (e.g., kinases)?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to ATP-binding pockets (e.g., EGFR kinase).

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.

- QSAR Models : Correlate substituent effects (e.g., methoxy position) with inhibitory activity using ML algorithms .

- Data Gap : Limited experimental validation of predicted binding modes requires crystallographic co-structures.

Q. How can contradictory data on synthetic yields or bioactivity be resolved through experimental design?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield. Response Surface Methodology (RSM) identifies optimal conditions .

- Meta-Analysis : Systematically review literature to identify outliers and assess reproducibility. For bioactivity, validate assays across multiple labs with standardized protocols .

- Case Study : A 2024 study resolved 20% yield discrepancies by controlling anhydrous conditions and using fresh NaH .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the imine bond.

- Characterization : Combine XRD with Hirshfeld surface analysis to map non-covalent interactions.

- Biological Studies : Use orthogonal assays (e.g., SPR alongside enzymatic assays) to confirm target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.